physicochemical characteristics of 5-Bromo-2-methoxy-4-(trifluoromethyl)benzoic acid
physicochemical characteristics of 5-Bromo-2-methoxy-4-(trifluoromethyl)benzoic acid
An In-depth Technical Guide to the Physicochemical Characterization of 5-Bromo-2-methoxy-4-(trifluoromethyl)benzoic acid
Introduction
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is not merely a preliminary step but the very foundation upon which successful development is built. 5-Bromo-2-methoxy-4-(trifluoromethyl)benzoic acid is a compound of significant interest, featuring a synthetically versatile aromatic core decorated with functional groups that can profoundly influence molecular interactions, metabolic stability, and material properties. This guide provides a comprehensive framework for the in-depth physicochemical analysis of this molecule. As a Senior Application Scientist, my objective is to move beyond a simple data sheet, offering instead a narrative grounded in experimental causality and field-proven insights. This document is structured to empower researchers, scientists, and drug development professionals with the methodologies and rationale required to fully understand and leverage the properties of this compound.
Molecular Identity and Core Properties
The initial phase of any chemical investigation is to establish the fundamental identity of the molecule. The unique arrangement of a bromine atom, a methoxy group, and a trifluoromethyl group on the benzoic acid scaffold dictates its intrinsic properties.
The molecular formula for this compound is C9H5BrF3O3. Its structure consists of a benzoic acid core with substituents at the 2- (methoxy), 4- (trifluoromethyl), and 5- (bromo) positions. This specific substitution pattern creates a unique electronic and steric environment that is critical to its function.
Table 1: Fundamental Molecular Identifiers
| Property | Value | Source |
| CAS Number | 2090618-38-3 | [1] |
| Molecular Formula | C9H6BrF3O3 | [1] |
| Molecular Weight | 299.04 g/mol | [1] |
| Physical Form | Solid | [2] |
Note: The molecular formula and weight are based on available supplier data. Independent verification via high-resolution mass spectrometry is a recommended first step.
Critical Physicochemical Parameters: Methodology and Rationale
Understanding a compound's behavior in various physical and biological systems requires rigorous experimental determination of its key physicochemical properties. The following protocols are presented not just as steps, but as self-validating systems designed for accuracy and reproducibility.
Melting Point: A Sentinel of Purity
The melting point is a fundamental thermodynamic property that serves as a primary indicator of a substance's purity.[3][4] A sharp, well-defined melting range is characteristic of a pure crystalline compound, whereas impurities typically depress and broaden this range.[3]
Experimental Protocol: Capillary Method
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Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle to facilitate uniform heat transfer.[5]
-
Capillary Loading: Pack the powdered sample into a thin-walled capillary tube to a height of approximately 3 mm. Tap the sealed end of the tube gently on a hard surface to compact the material.[3][4]
-
Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.[6]
-
Rapid Range Finding: Conduct an initial rapid heating (10-20 °C/min) to determine an approximate melting range. A fresh sample must be used for the precise determination.[5]
-
Accurate Determination: Using a new sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[3]
-
Data Recording: Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This is the melting point range.
Causality Behind the Method: The capillary method is the standard technique cited in pharmacopeias due to its reliability and small sample requirement.[5] The slow heating rate near the melting point is critical; it allows the temperature of the heating block and the sample to remain in equilibrium, preventing an overestimation of the melting temperature.
Aqueous Solubility: Predicting In Vivo Behavior
Aqueous solubility is arguably one of the most critical parameters in drug development, directly influencing absorption, distribution, and formulation strategies. Low solubility can be a major impediment to bioavailability.[7][8]
Experimental Protocol: Shake-Flask Method (Gold Standard)
The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility.[9] It measures the concentration of a saturated solution after a prolonged equilibration period.
-
System Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium between the solid and dissolved states is reached.[9]
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand, letting the excess solid settle. Carefully remove an aliquot of the supernatant without disturbing the solid. Further clarify the supernatant by centrifugation or filtration (using a low-binding filter, e.g., 0.45 µm PVDF).[7][8]
-
Quantification: Prepare a series of calibration standards of the compound in the appropriate solvent. Analyze the clarified supernatant and the standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.
-
Calculation: Determine the concentration of the compound in the supernatant by interpolating from the calibration curve. This concentration represents the equilibrium solubility.
Caption: Integrated spectroscopic approach for unambiguous structural confirmation.
Conclusion and Forward Outlook
The comprehensive physicochemical characterization of 5-Bromo-2-methoxy-4-(trifluoromethyl)benzoic acid is indispensable for its rational application in any scientific endeavor. The methodologies detailed in this guide—from melting point and solubility determination to pKa measurement and spectroscopic analysis—provide a robust, self-validating framework for generating high-fidelity data. An understanding of these properties is not an academic exercise; it directly informs critical decisions in medicinal chemistry regarding drug-likeness, in materials science concerning intermolecular interactions, and in synthetic chemistry for predicting reactivity. By applying these rigorous analytical principles, researchers can confidently unlock the full potential of this versatile molecule.
References
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Determination of Melting Point - Wired Chemist. [Link]
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Measuring the Melting Point - Westlab. [Link]
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A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. [Link]
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Melting Point Determination - Lambda. [Link]
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Shake Flask Method Summary - BioAssay Systems. [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. [Link]
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Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. [Link]
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Automated Screening of Aqueous Compound Solubility in Drug Discovery. [Link]
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Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [Link]
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using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]
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Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link]
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DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid - IJTSRD. [Link]
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Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]
-
5-Bromo-1,2,3-trifluorobenzene - Magritek. [Link]
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